
4-(Aminomethyl)-6-fluoropyridin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Aminomethyl)-6-fluoropyridin-3-amine is an organic compound that belongs to the class of aminopyridines This compound features a pyridine ring substituted with an aminomethyl group at the 4-position and a fluorine atom at the 6-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-6-fluoropyridin-3-amine typically involves multi-step organic reactions. One common method is the nucleophilic substitution reaction where a fluorinated pyridine derivative is reacted with an aminomethylating agent. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the substitution reaction.
Another approach involves the reductive amination of a fluorinated pyridine aldehyde with an amine source in the presence of a reducing agent like sodium borohydride or sodium cyanoborohydride. This method is advantageous due to its mild reaction conditions and high yield of the desired product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. These methods often utilize automated reactors and precise control of reaction parameters to ensure consistent product quality. The use of environmentally benign solvents and catalysts is also emphasized to minimize the environmental impact of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-(Aminomethyl)-6-fluoropyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert the compound into its reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents under controlled temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually carried out in anhydrous solvents like tetrahydrofuran.
Substitution: Sodium hydride, potassium carbonate; reactions are performed in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.
Major Products
The major products formed from these reactions include pyridine N-oxides, reduced amine derivatives, and various substituted pyridine compounds depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
4-(Aminomethyl)-6-fluoropyridin-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential drug candidate for the treatment of neurological disorders due to its ability to modulate neurotransmitter systems.
Mecanismo De Acción
The mechanism of action of 4-(Aminomethyl)-6-fluoropyridin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The aminomethyl group allows the compound to form hydrogen bonds and electrostatic interactions with target proteins, while the fluorine atom enhances its lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4-(Aminomethyl)pyridine: Lacks the fluorine substitution, resulting in different chemical and biological properties.
6-Fluoropyridin-3-amine:
4-(Aminomethyl)-2-fluoropyridine: Similar structure but with the fluorine atom at a different position, leading to variations in chemical behavior.
Uniqueness
4-(Aminomethyl)-6-fluoropyridin-3-amine is unique due to the presence of both the aminomethyl and fluorine substituents, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields of research and industry.
Propiedades
Fórmula molecular |
C6H8FN3 |
|---|---|
Peso molecular |
141.15 g/mol |
Nombre IUPAC |
4-(aminomethyl)-6-fluoropyridin-3-amine |
InChI |
InChI=1S/C6H8FN3/c7-6-1-4(2-8)5(9)3-10-6/h1,3H,2,8-9H2 |
Clave InChI |
QOXOVWZGDONLCM-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CN=C1F)N)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




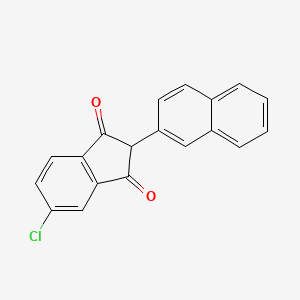
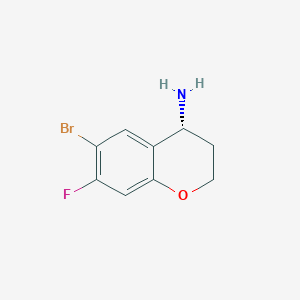
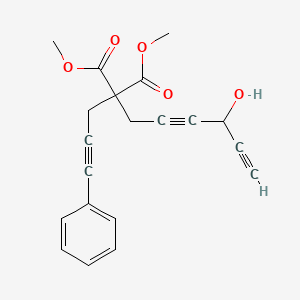

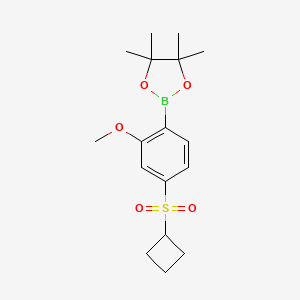

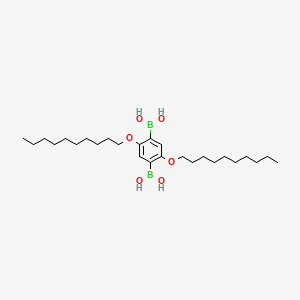


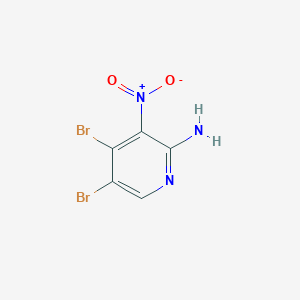
![sodium;[(2R)-2-hexadecanoyloxy-3-[hydroxy(2-sulfanylethoxy)phosphoryl]oxypropyl] hexadecanoate](/img/structure/B13143576.png)
![2-[(5E)-5-[(5-bromothiophen-2-yl)methylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]propanedinitrile](/img/structure/B13143583.png)
